5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide
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Overview
Description
5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxy group attached to a benzenecarboximidamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields oxo derivatives, while reduction of the nitro group forms amines .
Scientific Research Applications
5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields, including:
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: This compound shares a similar structure but lacks the hydroxy and carboximidamide groups.
2-Bromo-5-fluoro-N-hydroxybenzenecarboximidamide: This is a closely related compound with similar functional groups and chemical properties.
Uniqueness
5-Bromo-2-fluoro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both bromine and fluorine atoms, as well as the hydroxy and carboximidamide groups. These functional groups confer distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H6BrFN2O |
---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
QKTWSAHXFBJDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=NO)N)F |
Origin of Product |
United States |
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